molecular formula C13H14ClN3O3S B6626620 5-chloro-4-methoxy-N,2-dimethyl-N-pyrimidin-2-ylbenzenesulfonamide

5-chloro-4-methoxy-N,2-dimethyl-N-pyrimidin-2-ylbenzenesulfonamide

Cat. No.: B6626620
M. Wt: 327.79 g/mol
InChI Key: MNPZQQKSIZRSOP-UHFFFAOYSA-N
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Description

5-chloro-4-methoxy-N,2-dimethyl-N-pyrimidin-2-ylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring

Properties

IUPAC Name

5-chloro-4-methoxy-N,2-dimethyl-N-pyrimidin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3S/c1-9-7-11(20-3)10(14)8-12(9)21(18,19)17(2)13-15-5-4-6-16-13/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPZQQKSIZRSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N(C)C2=NC=CC=N2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-methoxy-N,2-dimethyl-N-pyrimidin-2-ylbenzenesulfonamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrimidine derivative with chlorosulfonic acid, followed by neutralization with a base such as sodium hydroxide.

    Chlorination and Methoxylation: The aromatic ring is chlorinated using a chlorinating agent like thionyl chloride, and methoxylation is achieved by reacting with methanol in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them into amines or sulfides.

    Substitution: The chloro group on the aromatic ring is susceptible to nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include primary or secondary amines.

    Substitution: Products vary depending on the nucleophile used, resulting in a wide range of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-4-methoxy-N,2-dimethyl-N-pyrimidin-2-ylbenzenesulfonamide is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes and inhibit their activity.

Medicine

Medically, sulfonamide derivatives have been explored for their antibacterial properties. This compound, in particular, may exhibit activity against certain bacterial strains, making it a candidate for the development of new antibiotics.

Industry

Industrially, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 5-chloro-4-methoxy-N,2-dimethyl-N-pyrimidin-2-ylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways in bacteria, resulting in antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N,2-dimethyl-N-pyrimidin-2-ylbenzenesulfonamide: Lacks the chloro group, which may affect its reactivity and biological activity.

    5-chloro-4-methoxy-N-methyl-N-pyrimidin-2-ylbenzenesulfonamide: Similar structure but with a different substitution pattern on the nitrogen atom.

    5-chloro-4-methoxy-N,2-dimethyl-N-pyrimidin-4-ylbenzenesulfonamide: Variation in the position of the pyrimidine ring attachment.

Uniqueness

The unique combination of the chloro, methoxy, and sulfonamide groups in 5-chloro-4-methoxy-N,2-dimethyl-N-pyrimidin-2-ylbenzenesulfonamide contributes to its distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the methoxy group can influence its solubility and interaction with biological targets.

This detailed overview provides a comprehensive understanding of 5-chloro-4-methoxy-N,2-dimethyl-N-pyrimidin-2-ylbenzenesulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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